molecular formula C14H19IN6O2 B1443548 (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1422827-96-0

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

Cat. No. B1443548
M. Wt: 430.24 g/mol
InChI Key: BOYYWVBZUOVEAW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of CDK2, a protein kinase that plays a crucial role in cell cycle regulation .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines, including “®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate”, is characterized by a fused pyrazole and pyrimidine ring . The specific structural details of this compound are not provided in the available sources.

Scientific Research Applications

Synthesis and Intermediate Use

  • Synthesis of mTOR Targeted PROTAC Molecule : This compound is pivotal in the synthesis route as an intermediate for creating target molecules like mTOR targeted PROTAC molecule PRO1. The synthesis involves a palladium-catalyzed Suzuki reaction, demonstrating high yields and efficiency (Qi Zhang et al., 2022).

Biological Activity and Pharmaceutical Applications

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including derivatives of this compound, show A1 adenosine receptor affinity. This is significant in medicinal chemistry, particularly in the development of compounds targeting these receptors (F. Harden et al., 1991).
  • Anticancer and Radioprotective Activities : Variants of this compound have shown in vitro anticancer activity against Ehrlich ascites carcinoma cells and significant in vivo radioprotective activity, making them potential candidates for cancer treatment and radioprotection (M. Ghorab et al., 2009).
  • Acetylcholinesterase and Carbonic Anhydrase Inhibition : Derivatives of this compound have been studied for their ability to inhibit acetylcholinesterase and human carbonic anhydrase, which are important targets in neurodegenerative diseases and glaucoma, respectively (Busra O Aydin et al., 2021).

Chemical Reactivity and Synthesis Studies

  • Diazotization and Formylation : Research on derivatives of this compound includes the study of their reactivity towards diazotization and formylation, which is crucial in the development of various synthetic routes and novel compounds (L. Mironovich et al., 2014).
  • Catalyzed Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones : The compound plays a role in catalyzed synthesis processes, demonstrating the versatility of its derivatives in facilitating efficient chemical reactions (N. Tavakoli-Hoseini et al., 2011).

Miscellaneous Applications

  • Psoriasis Treatment : Derivatives of this compound have been identified as potent inhibitors in psoriasis treatment, showing significant activity in psoriatic animal models. This highlights the potential of these derivatives in dermatological therapeutics (Guo-Bo Li et al., 2016).

properties

IUPAC Name

tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)20-5-4-8(6-20)21-12-9(10(15)19-21)11(16)17-7-18-12/h7-8H,4-6H2,1-3H3,(H2,16,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYWVBZUOVEAW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

A suspension of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5.0 g, 19.15 mmol) in tetrahydrofuran (100 mL) was treated with tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (5.38 g, 28.73 mmol) and triphenylphosphine (7.53 g, 28.73 mmol). The reaction mixture was cooled to 0° C. on an ice bath. Diethylazodicarboxyate (5.0 g, 28.73 mmol) was slowly added to the reaction mixture. The solvent was removed under reduced pressure after 6 days. The crude oil was used directly in the subsequent reaction without further analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
7.53 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

Citations

For This Compound
1
Citations
A Wang, X Li, H Wu, F Zou, XE Yan… - Journal of medicinal …, 2017 - ACS Publications
On the basis of Ibrutinib’s core pharmacophore, which was moderately active to EGFR T790M mutant, we discovered novel epidermal growth factor receptor (EGFR) inhibitor compound …
Number of citations: 32 pubs.acs.org

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